

2-Bromo-5-phenyl-1,3-oxazole chemical properties

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Compound of Interest

Compound Name: 2-Bromo-5-phenyl-1,3-oxazole

Cat. No.: B590461

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An In-depth Technical Guide to **2-Bromo-5-phenyl-1,3-oxazole**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthetic utility, and safety protocols for **2-Bromo-5-phenyl-1,3-oxazole**. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the bromine atom which allows for various chemical transformations.

Core Chemical and Physical Properties

2-Bromo-5-phenyl-1,3-oxazole is a halogenated aromatic heterocyclic compound. Its core physical and chemical data are summarized below for reference.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrNO	[1][2]
Molecular Weight	224.05 g/mol	[1][2]
IUPAC Name	2-bromo-5-phenyl-1,3-oxazole	[1]
CAS Number	129053-70-9	[1][2]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CN=C(O2)Br</chem>	[1]
InChI Key	KJUQKWSZCIOQKY-UHFFFAOYSA-N	[1]
Synonyms	2-bromo-5-phenyloxazole, Oxazole, 2-bromo-5-phenyl-	[1][3]
Storage Temperature	-20°C	[2]

Spectroscopic Data

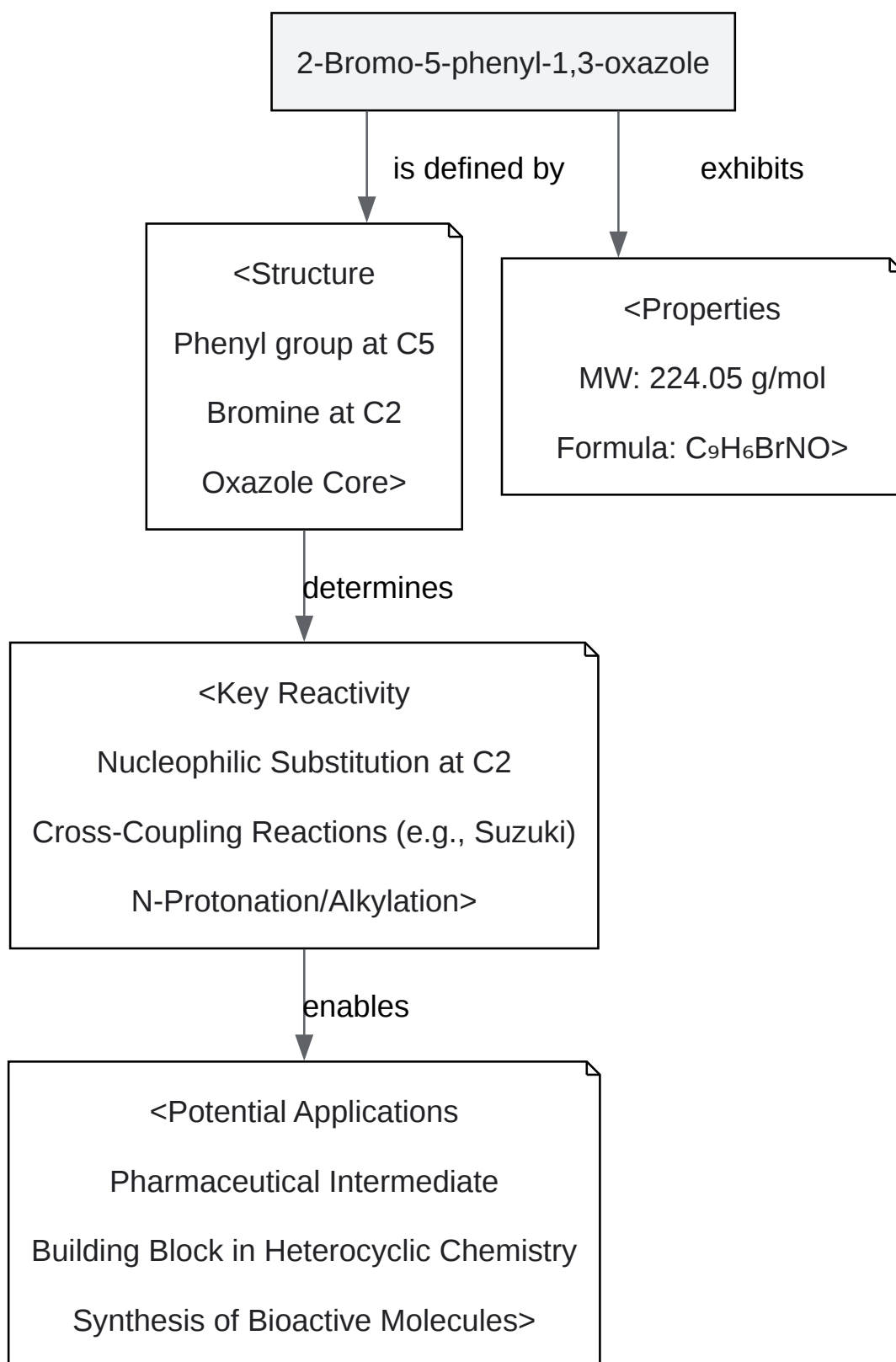
While specific experimental spectra for **2-Bromo-5-phenyl-1,3-oxazole** are not detailed in the provided search results, the expected characteristics can be inferred from the analysis of similar oxazole structures.

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the proton on the oxazole ring.
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the three carbons of the oxazole ring.
- Mass Spectrometry:** The mass spectrum of phenyl-substituted oxazoles typically shows a prominent molecular ion peak.[4] Fragmentation patterns often involve the loss of CO and HCN from the oxazole ring.[4] For **2-Bromo-5-phenyl-1,3-oxazole**, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Reactivity and Synthetic Utility

The reactivity of **2-Bromo-5-phenyl-1,3-oxazole** is governed by the properties of the oxazole ring and the presence of the bromine substituent.

- **Oxazole Ring Reactivity:** The oxazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, if they occur, preferentially happen at the C5 position.^{[5][6]} However, the presence of the phenyl group at C5 and the bromine at C2 modifies this reactivity. The nitrogen atom at position 3 is basic and can undergo protonation or N-alkylation.^{[5][7]}
- **Role of the Bromine Substituent:** The bromine atom at the C2 position is the most reactive site for nucleophilic substitution.^[5] This feature makes the compound a key intermediate for introducing various functional groups at this position. Its bromine functionality is particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.^{[5][8]} This makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.^[8]



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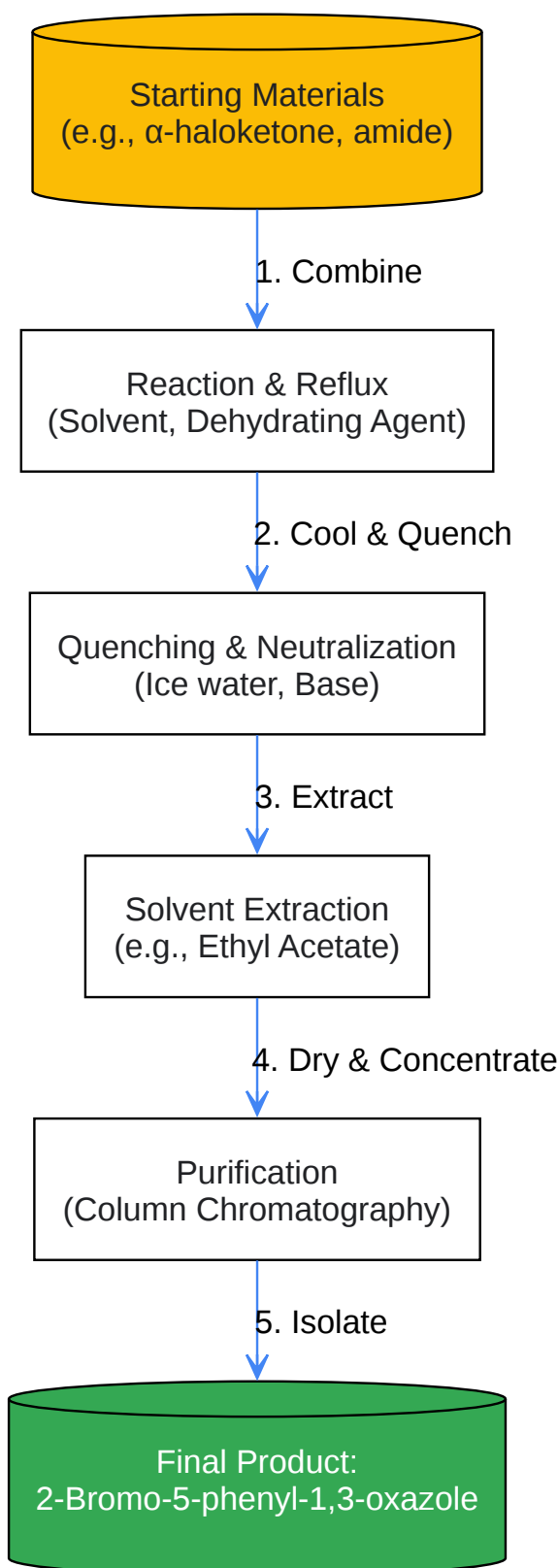
Caption: Logical relationship of **2-Bromo-5-phenyl-1,3-oxazole**.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-Bromo-5-phenyl-1,3-oxazole** is not explicitly available in the cited literature. However, a general synthetic approach for substituted oxazoles involves the reaction of an α -haloketone with a primary amide (Robinson-Gabriel synthesis and related methods).^{[6][7]}

Generalized Synthetic Protocol for a Substituted Oxazole:

- **Reaction Setup:** A primary amide and an α -haloketone are dissolved in a suitable solvent (e.g., DMF, toluene) in a reaction flask equipped with a condenser and magnetic stirrer.
- **Cyclization/Dehydration:** A dehydrating agent (e.g., H_2SO_4 , POCl_3) or a base may be added, and the mixture is heated under reflux for a specified period.^[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
- **Extraction:** The aqueous mixture is neutralized with a suitable base (e.g., NaHCO_3 solution), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure oxazole derivative.



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Caption: Generalized workflow for oxazole synthesis.

Safety and Handling

Based on safety data sheets for similar chemical compounds, standard laboratory safety precautions should be observed when handling **2-Bromo-5-phenyl-1,3-oxazole**.^[9]^[10]

- Handling: Use in a well-ventilated area.^[9] Wear suitable protective clothing, including gloves and safety goggles with side-shields.^[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.^[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[9] Keep away from incompatible materials.
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.^[9]
 - Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.^[9]
 - Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.^[9]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.^[9]
- Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.^[9] Firefighters should wear self-contained breathing apparatus.^[9]

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